molecular formula C16H15N3O2S B2787685 4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine CAS No. 1251579-98-2

4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine

Cat. No.: B2787685
CAS No.: 1251579-98-2
M. Wt: 313.38
InChI Key: GSROOMXNJIGNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Substitution Reactions:

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the thiazole ring or the pyridine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often used as ligands in catalytic reactions.

    Material Science: These compounds can be used in the synthesis of polymers and other advanced materials.

Biology

    Antimicrobial Agents: Thiazole derivatives have shown activity against various bacterial and fungal strains.

    Enzyme Inhibitors: They can act as inhibitors for enzymes like kinases and proteases.

Medicine

    Drug Development: The compound may be explored for its potential as a therapeutic agent in treating diseases like cancer, inflammation, and infections.

Industry

    Agriculture: Thiazole compounds can be used in the development of pesticides and herbicides.

    Dyes and Pigments: They are also used in the synthesis of dyes and pigments for various applications.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. This interaction can inhibit or activate biological pathways, leading to the desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-(2,5-dimethoxyphenyl)-N-(pyridin-2-yl)thiazol-2-amine: can be compared with other thiazole derivatives like:

Uniqueness

  • Substitution Pattern : The specific substitution pattern on the phenyl and pyridine rings can significantly affect the compound’s biological activity and chemical reactivity.
  • Biological Activity : Differences in the position of substituents can lead to variations in the compound’s ability to interact with biological targets.

Properties

IUPAC Name

4-(2,5-dimethoxyphenyl)-N-pyridin-2-yl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S/c1-20-11-6-7-14(21-2)12(9-11)13-10-22-16(18-13)19-15-5-3-4-8-17-15/h3-10H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSROOMXNJIGNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=CSC(=N2)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.